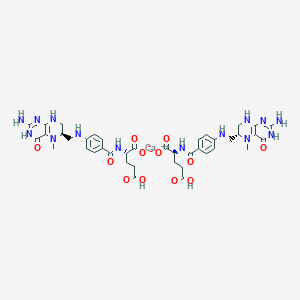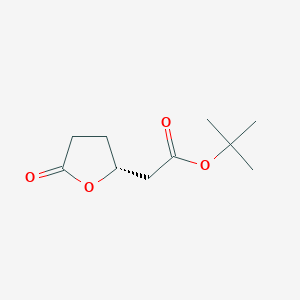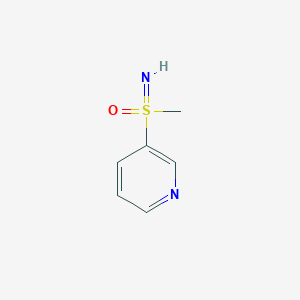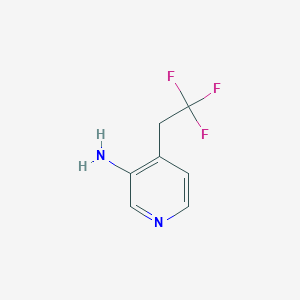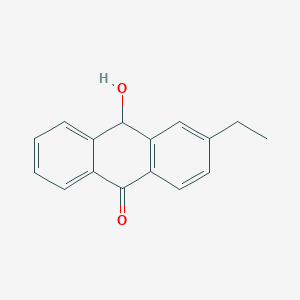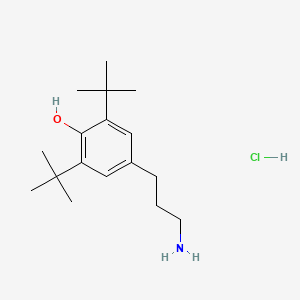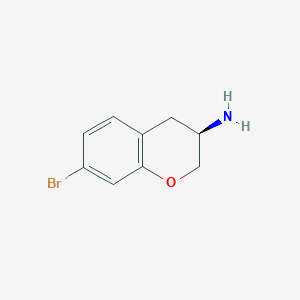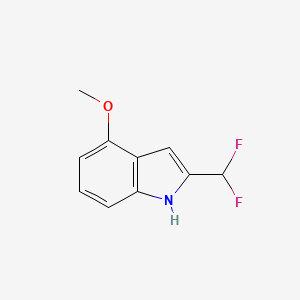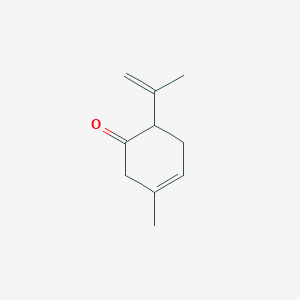
1-Chloro-1-ethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-ethylcyclohexane is an organic compound with the molecular formula C8H15Cl. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom and an ethyl group attached to the same carbon atom within the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1-ethylcyclohexane can be synthesized through the chlorination of 1-ethylcyclohexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include:
Temperature: Room temperature or slightly elevated temperatures.
Solvent: Often carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Catalyst: Ultraviolet light or radical initiators like benzoyl peroxide.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps maintain optimal reaction conditions and ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1-ethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of 1-ethylcyclohexanol, 1-ethylcyclohexylamine, etc.
Elimination: Formation of ethylcyclohexene.
Oxidation: Formation of 1-ethylcyclohexanol, 1-ethylcyclohexanone, or 1-ethylcyclohexanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-ethylcyclohexane finds applications in various scientific research fields:
Chemistry: Used as a starting material or intermediate in organic synthesis and mechanistic studies.
Biology: Employed in studies involving the metabolism and biotransformation of chlorinated hydrocarbons.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of 1-chloro-1-ethylcyclohexane primarily involves its reactivity as an alkyl halide. The chlorine atom, being a good leaving group, facilitates various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of new bonds and the release of chloride ions.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-methylcyclohexane: Similar structure but with a methyl group instead of an ethyl group.
1-Chloro-1-propylcyclohexane: Similar structure but with a propyl group instead of an ethyl group.
1-Bromo-1-ethylcyclohexane: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness: 1-Chloro-1-ethylcyclohexane is unique due to the specific positioning of the chlorine and ethyl groups on the cyclohexane ring. This unique structure influences its reactivity and the types of reactions it undergoes. The presence of the ethyl group also affects the compound’s physical and chemical properties compared to its methyl or propyl analogs.
Eigenschaften
IUPAC Name |
1-chloro-1-ethylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c1-2-8(9)6-4-3-5-7-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVWECHVTHLPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

